![molecular formula C16H15N5O B2575569 N-[1-(1H-indol-2-carbonil)azetidin-3-il]pirazin-2-amina CAS No. 2191215-97-9](/img/structure/B2575569.png)
N-[1-(1H-indol-2-carbonil)azetidin-3-il]pirazin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that features an indole moiety, an azetidine ring, and a pyrazine group. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The azetidine ring is a four-membered nitrogen-containing ring, which is relatively rare and adds to the compound’s uniqueness. The pyrazine group is a six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
Aplicaciones Científicas De Investigación
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives generally work by interacting with their targets and causing changes in their function .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. These properties can impact the bioavailability of the compound, which is an important factor in its effectiveness .
Result of Action
The molecular and cellular effects of indole derivatives can include inhibiting the growth of cancer cells, reducing inflammation, and combating various types of infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the presence of other compounds, the pH of the environment, and the temperature .
Análisis Bioquímico
Biochemical Properties
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The indole moiety of the compound is known to bind with high affinity to multiple receptors, which can lead to a range of biological activities . For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The pyrazine ring in N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine further enhances its ability to interact with biomolecules, potentially leading to enzyme inhibition or activation.
Cellular Effects
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine has been observed to influence various cellular processes. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to modulate the activity of enzymes involved in cell signaling, which can lead to changes in gene expression and cellular responses . Additionally, the pyrazine ring in N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine may interact with specific proteins, altering their function and impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine involves its binding interactions with biomolecules. The indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to enzyme inhibition or activation . The pyrazine ring can also participate in similar interactions, further modulating the activity of target proteins. These binding interactions can result in changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Indole derivatives are generally stable under physiological conditions, but their activity can be influenced by factors such as pH and temperature
Dosage Effects in Animal Models
The effects of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme modulation and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, indole derivatives are known to affect the metabolism of tryptophan, leading to the production of bioactive metabolites such as indole-3-acetic acid . The pyrazine ring may also participate in metabolic reactions, further modulating the compound’s activity.
Transport and Distribution
The transport and distribution of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Indole derivatives are known to be transported across cell membranes via specific transporters, which can influence their distribution within different cellular compartments . The pyrazine ring may also play a role in the compound’s transport and distribution.
Subcellular Localization
The subcellular localization of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Indole derivatives have been shown to localize in the nucleus, mitochondria, and other organelles, where they can exert their biological effects . The pyrazine ring may also influence the compound’s subcellular localization, further modulating its activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps:
Formation of the Indole-2-carbonyl Chloride: This can be achieved by reacting indole-2-carboxylic acid with thionyl chloride under reflux conditions.
Azetidine Formation: The azetidine ring can be synthesized by cyclization of an appropriate precursor, such as a β-amino alcohol, using a dehydrating agent like phosphorus oxychloride.
Coupling Reaction: The indole-2-carbonyl chloride is then reacted with the azetidine derivative in the presence of a base like triethylamine to form the intermediate N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]amine.
Pyrazine Introduction: Finally, the intermediate is reacted with pyrazine-2-amine under suitable conditions, such as heating in a polar solvent like dimethylformamide, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: N-[1-(1H-indole-2-hydroxyethyl)azetidin-3-yl]pyrazin-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridine-2-amine: Similar structure but with a pyridine ring instead of pyrazine.
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrimidine-2-amine: Similar structure but with a pyrimidine ring instead of pyrazine.
Uniqueness
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is unique due to the combination of the indole, azetidine, and pyrazine moieties, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
1H-indol-2-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-7-11-3-1-2-4-13(11)20-14)21-9-12(10-21)19-15-8-17-5-6-18-15/h1-8,12,20H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBNOGRGOLQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)NC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
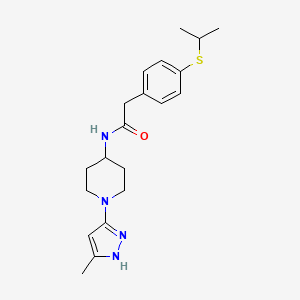
![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
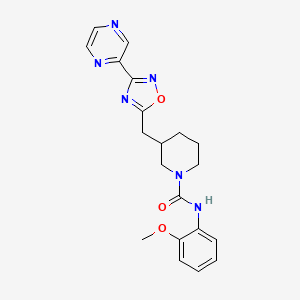
![(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2575492.png)
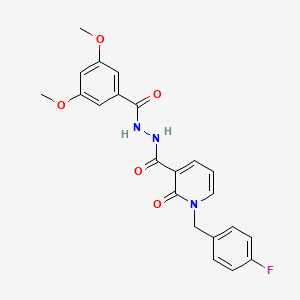
![2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2575496.png)
amino]carbonyl}benzoic acid](/img/structure/B2575499.png)
![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)
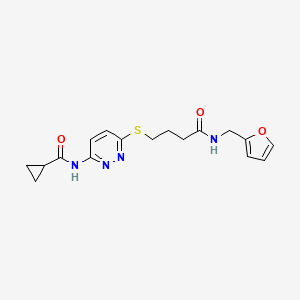
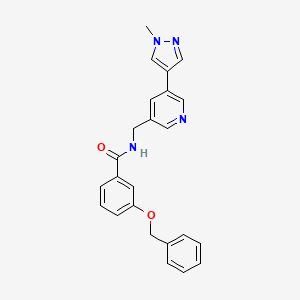
![3-[2-(3,5-dimethylphenoxy)propanoyl]-1-phenylurea](/img/structure/B2575507.png)
![3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2575508.png)

